molecular formula C10H13NO2 B2504726 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 402933-49-7

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2504726
CAS No.: 402933-49-7
M. Wt: 179.219
InChI Key: YCWLGZVKXHEITQ-UHFFFAOYSA-N
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Description

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound with the molecular formula C10H13NO2. It is part of the oxazepine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base, which is then cyclized to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities that make it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group plays a crucial role in modulating its activity by influencing its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target .

Comparison with Similar Compounds

    2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the methoxy group, which may result in different biological activities.

    1,4-Benzoxazepine: A broader class of compounds with varying substituents that influence their properties.

Uniqueness: 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of the methoxy group, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-3-2-8-7-11-4-5-13-10(8)6-9/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWLGZVKXHEITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCCO2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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